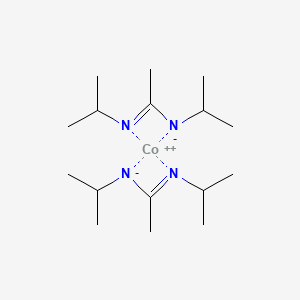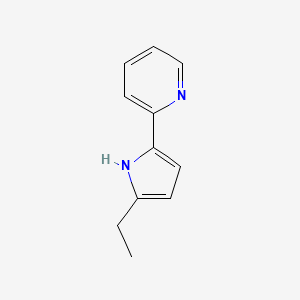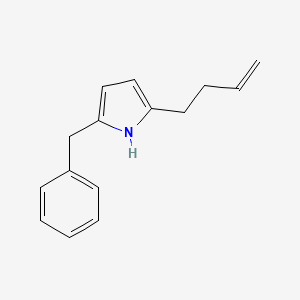
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole (2ME5EP) is a relatively new compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound, which is composed of a five-membered ring containing one nitrogen atom and four carbon atoms. This compound belongs to the class of pyrroles and is an alkyl-substituted derivative of pyrrole. 2ME5EP has been studied for its potential applications in research related to biochemistry, pharmacology, and drug development.
Applications De Recherche Scientifique
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been studied for its potential applications in scientific research, particularly in biochemistry, pharmacology, and drug development. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been studied for its potential applications in the development of novel antibiotics, as well as in the development of new treatments for cancer.
Mécanisme D'action
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators and is known to be involved in the development of various diseases such as arthritis, asthma, and cancer. By inhibiting the activity of COX-2, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can potentially reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been found to exert anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases. However, it should be noted that 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is a relatively new compound and its effects on humans are still largely unknown. As such, caution should be taken when using 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in experiments involving human subjects.
Orientations Futures
The potential applications of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole are still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to determine its potential applications in the development of new treatments for various diseases. Additionally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as an antibiotic, as well as to investigate its potential as a cancer treatment. Finally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as a tool for the development of new drugs and therapies.
Méthodes De Synthèse
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods, including a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl bromide and 5-ethyl-1H-pyrrole. This method has been found to be a reliable and efficient way of synthesizing 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in high yields. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can also be synthesized by a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl chloride and 5-ethyl-1H-pyrrole.
Propriétés
IUPAC Name |
2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWFKYDMGYHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)